4,8-dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione
Overview
Description
4,8-Dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione is a complex organic compound with a unique tricyclic structure.
Mechanism of Action
Target of Action
Mode of Action
The mode of action of 4,8-Dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione involves electrochemical reduction . In the first cathodic wave at –2.0 V, it gives dihydro-dimer products. In contrast, reduction in the second cathodic wave at –2.75 V in the presence of acetic anhydride gives a substituted barbaralane, 2,6-diacetoxy-4,8-dimethyltricyclo .
Preparation Methods
Chemical Reactions Analysis
4,8-Dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Electrochemical reduction of this compound at –2.0 V results in dihydro-dimer products.
Substitution: The compound can undergo substitution reactions, although specific details on the reagents and conditions are limited.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,8-Dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione has several scientific research applications:
Comparison with Similar Compounds
4,8-Dimethyltricyclo[3.3.1.0^{1,5}]nona-3,7-diene-2,6-dione can be compared with other similar compounds such as:
Bicyclo[3.3.1]nona-3,7-diene-2,6-dione: Undergoes similar photochemical rearrangements.
3,4-Dimethyltricyclo[4.2.2.0(2,5)]deca-3,9-diene-7,7,8,8-tetraone: Another tricyclic compound with different reactivity and applications.
9-Methyltricyclo[4.2.1.1(2,5)]deca-3,7-diene-9,10-diol: Exhibits different chemical properties and reactions.
The uniqueness of this compound lies in its specific tricyclic structure and the types of reactions it undergoes, making it valuable for various research applications.
Properties
IUPAC Name |
4,8-dimethyltricyclo[3.3.1.01,5]nona-3,7-diene-2,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-6-3-8(12)11-5-10(6,11)9(13)4-7(11)2/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUNACIZHNSADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C23C1(C2)C(=O)C=C3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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